![molecular formula C20H23N5OS B2368181 (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034367-50-3](/img/structure/B2368181.png)
(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
Antitubercular Activity
Benzothiazole-based compounds have shown promising anti-tubercular activity . They have been synthesized through various synthetic pathways and have shown better inhibition potency against M. tuberculosis .
Anticancer Activity
These compounds have been screened for their in vitro cytotoxic activity against different cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Antipsychotic Drugs
Compounds with similar structures, such as 3-(Piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Inhibitor of DprE1
Some piperazine-based compounds have been found to inhibit DprE1 and have a synergic effect with other drugs, making them potent anti-TB agents .
Drug Synthesis
The compound is used as a key intermediate for the synthesis of lurasidone , a drug used for treating schizophrenia .
作用機序
Target of Action
The compound is related to Ziprasidone , which is a combined serotonin (5HT2) and dopamine (D2) receptor antagonist . These receptors are primarily found in the brain and are involved in transmitting signals between nerve cells. The serotonin and dopamine receptors play crucial roles in mood regulation, reward, and cognition.
Mode of Action
As an antagonist, the compound binds to the serotonin and dopamine receptors, blocking them from being activated by their respective neurotransmitters . This action alters the balance of these neurotransmitters in the brain, which can help to alleviate symptoms of certain mental health disorders.
Biochemical Pathways
The compound’s action on serotonin and dopamine receptors affects multiple biochemical pathways. For instance, blocking the D2 receptor inhibits the release of cAMP, thereby reducing the activity of protein kinase A (PKA). This can lead to changes in the phosphorylation state of various proteins, affecting cellular functions such as gene transcription .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by serotonin and dopamine. These could include changes in mood, cognition, and motor control . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability. For example, certain drugs or substances might interact with the compound, altering its effectiveness or causing side effects .
特性
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13-21-16-7-6-14(12-17(16)22-13)20(26)25-10-8-24(9-11-25)19-15-4-2-3-5-18(15)27-23-19/h2-5,14H,6-12H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLOMZLXCZBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。